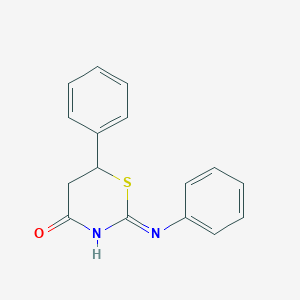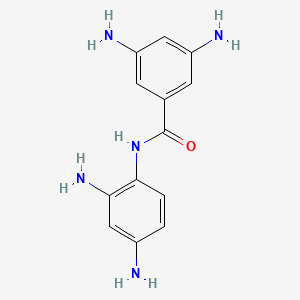![molecular formula C12H20O3 B14329725 {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane CAS No. 98238-30-3](/img/structure/B14329725.png)
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methoxybutynyl group and a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with 4-methoxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. This is followed by the protection of the hydroxyl group using methoxymethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of this compound with an alkane group.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to fit into active sites of target proteins, thereby modulating their activity. Pathways involved may include signal transduction, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin acetate: Similar in having methoxy groups but differs in its aromatic structure.
tert-Butyl carbamate: Shares the presence of a carbamate group but has a different core structure.
2-Fluorodeschloroketamine: Similar in having a substituted cyclohexane ring but differs in its pharmacological properties.
Uniqueness
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane is unique due to its combination of a cyclohexane ring with both methoxybutynyl and methoxymethyl groups
Propriétés
Numéro CAS |
98238-30-3 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
4-methoxybut-2-ynoxymethoxycyclohexane |
InChI |
InChI=1S/C12H20O3/c1-13-9-5-6-10-14-11-15-12-7-3-2-4-8-12/h12H,2-4,7-11H2,1H3 |
Clé InChI |
OTFICZTZVDUQQG-UHFFFAOYSA-N |
SMILES canonique |
COCC#CCOCOC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



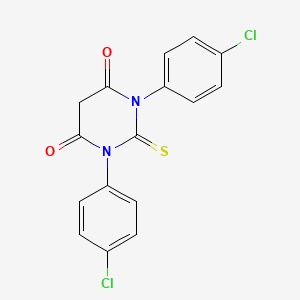
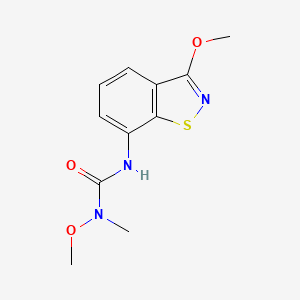
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)


![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
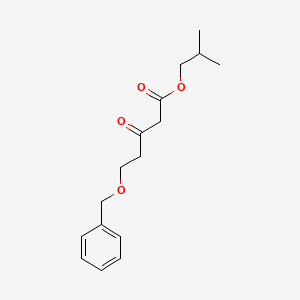
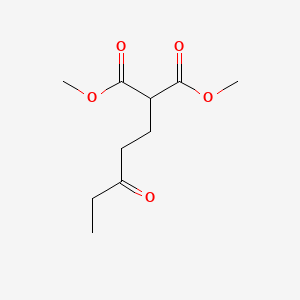
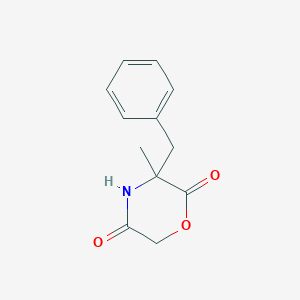
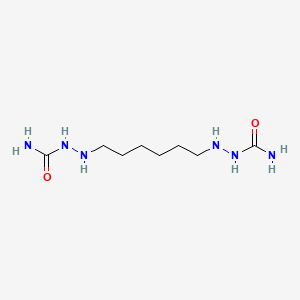
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
